(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data of similar compounds are also available .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index n20/D of 1.396 (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
The scientific research applications of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol primarily revolve around its role as an intermediate in the synthesis of complex molecules. This compound is used in the synthesis of boric acid ester intermediates with benzene rings, demonstrating its utility in creating structures with potential applications in materials science and organic chemistry. The synthesis processes involve multi-step reactions, including substitution reactions, and the structural confirmation is achieved through various spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, further supported by density functional theory (DFT) to compare molecular structures and investigate physicochemical properties (Huang et al., 2021).
Catalytic and Enantioselective Applications
This compound is also pivotal in catalytic and enantioselective processes, particularly in the preparation of specific chiral amines. The catalytic enantioselective borane reduction of benzyl oximes to produce (S)-1-pyridin-3-yl-ethylamine bis hydrochloride is one such application. This showcases the compound's importance in asymmetric synthesis, which is crucial for the pharmaceutical industry in creating substances with high purity and specific optical activity (Huang, Ortiz-Marciales, Hughes, 2010).
Building Blocks for Combinatorial Chemistry
Moreover, this compound serves as a new unexpected bifunctional building block for combinatorial chemistry, offering avenues for the synthesis of novel compounds with potential therapeutic or material applications. Its structural and electronic properties, such as the orientation of the dioxaborolane ring and the bond angles of the BO2 group, impact its reactivity and stability, making it a versatile tool in the creation of diverse chemical libraries (Sopková-de Oliveira Santos et al., 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound are utilized in the synthesis of semiconducting polymers and deeply colored polymers. These applications highlight the compound's role in developing advanced materials with specific optical, electronic, or structural properties, which could be crucial for electronic devices, photovoltaics, and other technological applications (Kawashima et al., 2013; Welterlich, Charov, Tieke, 2012).
Safety and Hazards
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-9(8-15)6-14-7-10/h5-7,15H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZYOXJIDQOQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676786 | |
Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-81-0 | |
Record name | [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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